molecular formula C7H6F2OS B2816715 3,4-Difluoro-5-methoxybenzenethiol CAS No. 1314901-59-1

3,4-Difluoro-5-methoxybenzenethiol

Cat. No.: B2816715
CAS No.: 1314901-59-1
M. Wt: 176.18
InChI Key: ZPJBEWBLDWNPTJ-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methoxybenzenethiol is an organic compound with the molecular formula C7H6F2OS and a molecular weight of 176.18 g/mol This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a thiophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-methoxybenzenethiol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-methoxybenzenethiol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thiophenol moiety to a sulfonic acid derivative.

    Reduction: The compound can be reduced to form different thiol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce various thiol compounds.

Scientific Research Applications

3,4-Difluoro-5-methoxybenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,4-Difluoro-5-methoxybenzenethiol exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s fluorine atoms and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoro-5-methoxyphenol: Similar in structure but lacks the thiophenol moiety.

    3,4-Difluoro-5-methoxyaniline: Contains an amino group instead of the thiophenol group.

    3,4-Difluoro-5-methoxybenzoic acid: Features a carboxylic acid group in place of the thiophenol group.

Uniqueness

3,4-Difluoro-5-methoxybenzenethiol is unique due to the presence of both fluorine atoms and a thiophenol moiety, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring specific interactions with enzymes, proteins, or other molecular targets .

Properties

IUPAC Name

3,4-difluoro-5-methoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2OS/c1-10-6-3-4(11)2-5(8)7(6)9/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJBEWBLDWNPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)S)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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